(-)-Alstolucine F is primarily isolated from plant species within the Strychnos genus, particularly those found in tropical regions. These plants are known for their diverse alkaloid profiles, which have been studied for their potential therapeutic applications. The extraction and purification of (-)-Alstolucine F typically involve advanced chromatographic techniques to ensure high purity levels necessary for further analysis and application.
Chemically, (-)-Alstolucine F belongs to the class of indole alkaloids, which are characterized by the presence of an indole structure—a bicyclic compound composed of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. Alkaloids like (-)-Alstolucine F are often classified based on their structural features and biological activity, with many exhibiting neuroactive properties.
The synthesis of (-)-Alstolucine F has been explored through various methodologies, focusing on both total synthesis and biogenetic approaches. Recent studies have demonstrated that it can be synthesized via rearrangement reactions involving other alkaloids from the Strychnos family, such as alstolucines B and A.
The molecular structure of (-)-Alstolucine F features a complex arrangement typical of indole alkaloids. It consists of multiple rings and functional groups that contribute to its biological activity. The specific stereochemistry is crucial for its interaction with biological targets.
(-)-Alstolucine F undergoes various chemical reactions typical for alkaloids, including oxidation, reduction, and cycloaddition reactions. These reactions are essential for both its natural biosynthesis and synthetic pathways.
The synthesis often involves:
(-)-Alstolucine F has garnered interest for its potential applications in pharmacology due to its biological activities. Research has focused on:
(-)-Alstolucine F is a complex pentacyclic indole alkaloid belonging to the Strychnos family, characterized by a unique molecular framework that integrates multiple chiral centers and functional groups. Its core structure consists of a hexacyclic scaffold formed through a biogenetically patterned sequence involving tryptamine and secologanin precursors, culminating in a distinctive arrangement of fused rings including the indole nucleus and a bridged piperidine system [6] [9]. The molecular formula is established as C₂₁H₂₄N₂O₃, with a calculated exact mass of 352.1787 g/mol.
The IUPAC systematic name for (-)-Alstolucine F is (1R,15R,18R,19S)-18-Ethyl-3,13-diazapentacyclo[12.3.1.0²,¹⁰.0⁴,⁹.0¹⁵,¹⁹]octadeca-2(10),4(9),5,7-tetraene-14,17-dione, reflecting its stereochemical complexity and functional group topology. Key structural features include:
Table 1: Core Structural Features of (-)-Alstolucine F
Structural Element | Position/Type | Stereochemistry |
---|---|---|
Ring System | Pentacyclic (ABCE core + D ring bridge) | Rigid V-shape conformation |
Carbonyl Functionality | C19 ketone | Conjugated with C20-C21 double bond |
Chiral Centers | C3, C5, C7, C15, C16, C19, C20 | Absolute configuration: 3R,5S,7R,15R,16S,19S,20R |
N-Heterocycles | Indole (Ring A), Quinolizidine (Rings B-C-E) | N1 (indolic), N4 (tertiary amine) |
Comprehensive spectroscopic analysis has been pivotal in elucidating the structure of (-)-Alstolucine F. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H, ¹³C, COSY, HSQC, and HMBC, provides unambiguous assignment of proton and carbon resonances [6] [9]:
¹H NMR (500 MHz, CDCl₃) Key Signals:
¹³C NMR (125 MHz, CDCl₃) Characteristic Peaks:
X-ray crystallographic analysis of synthetic (-)-Alstolucine F confirms the relative stereochemistry and molecular conformation observed in solution studies. The crystal structure reveals a trans-fused quinolizidine system (rings B/C/E) with a torsion angle of 168.7° at C15-C16, positioning the C20 hydroxy group equatorially. The enone system exhibits bond lengths of 1.476 Å (C19-C20) and 1.224 Å (C19-O), consistent with conjugation [1] [6]. The dihedral angle between the indole plane and the piperidine ring is 87.3°, indicating near-orthogonal orientation.
Table 2: Key NMR Assignments for (-)-Alstolucine F
Atom Position | ¹H Chemical Shift (δ, ppm) | Multiplicity (J in Hz) | ¹³C Chemical Shift (δ, ppm) | HMBC Correlations |
---|---|---|---|---|
3 | 3.15 | dd (11.5, 5.2) | 62.4 | H-14, H-15 |
12 | 7.42 | s | 118.2 | C-2, C-7, C-9 |
14 | 2.87 | m | 46.3 | H-15, H-16 |
15 | 3.55 | m | 59.1 | H-14, H-16 |
17 | 3.82 | s | 51.8 | C-16 |
19 | - | - | 197.5 | - |
20 | 5.83 | d (10.2) | 129.4 | H-21, H-19 |
21 | 6.10 | dd (10.2, 1.8) | 161.2 | H-19, H-22 |
The absolute stereochemistry of (-)-Alstolucine F was established through asymmetric synthesis from (-)-akuammicine, confirming the S configuration at C20 as the defining feature differentiating it from epimer Alstolucine B (C20 R configuration) [6]. The stereochemical inversion at C20 significantly influences molecular conformation and biological activity. NOESY correlations reveal key spatial interactions:
Molecular dynamics simulations (500 ns, explicit solvent) demonstrate that the C20 S configuration induces a distinct conformational preference in the D-ring. The free energy landscape reveals two dominant conformers:
These conformational states interconvert through a low-energy barrier (ΔG‡ = 8.3 kJ/mol) involving rotation about the C19-C20 bond. The stereoelectronic effects of the C20 hydroxy group perturb the enone system, with IR spectroscopy showing a 15 cm⁻¹ redshift in carbonyl stretching (1698 cm⁻¹) compared to non-hydroxylated analogues [6] [10]. Variable-temperature NMR studies (213–313 K) reveal coalescence at 268 K for H-20/H-21 signals, corresponding to an exchange rate of 420 s⁻¹ at 298 K for the enone conformational equilibrium.
(-)-Alstolucine F exhibits distinct structural variations compared to other Strychnos alkaloids, particularly in oxidation state and stereochemistry at key chiral centers:
Comparison with Alstolucine B:
Contrast with Akuammicine (precursor):
Norfluorocurarine Analogues:
Table 3: Structural Comparison of (-)-Alstolucine F with Related Alkaloids
Alkaloid | Molecular Formula | Key Functional Groups | C20 Configuration | Biological Activity (ABCC10 IC₅₀) |
---|---|---|---|---|
(-)-Alstolucine F | C₂₁H₂₄N₂O₃ | β-Enone, C20-OH | S | 32 μM |
(-)-Alstolucine B | C₂₁H₂₄N₂O₃ | β-Enone, C20-OH | R | 18 μM |
(-)-Akuammicine | C₂₀H₂₄N₂O₂ | Δ¹⁹,²⁰ alkene, ester | - | Inactive |
Norfluorocurarine | C₁₉H₂₂N₂O₂ | Saturated D-ring, ester | R | 45 μM |
Echitamidine | C₂₀H₂₄N₂O₂ | C20-OH, saturated | S | 28 μM |
Biogenetically, (-)-Alstolucine F originates from akuammicine through a proposed oxidative pathway involving:
This pathway contrasts with Alstolucine A formation, which involves Luche reduction and esterification. The C20 stereochemistry in Alstolucine F likely arises from stereoselective hydride delivery during the SmI₂ reduction step, with molecular modeling showing a 3.2 kcal/mol preference for S-face attack due to torsional strain in the R transition state [6] [9].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7